molecular formula C10H9F3O3 B2708679 Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 1821808-84-7

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2708679
CAS No.: 1821808-84-7
M. Wt: 234.174
InChI Key: UHJIVXDTWHRCAF-MRVPVSSYSA-N
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Description

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 1821808-84-7) is a chiral ester derivative featuring a hydroxyl group at the C2 position and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 234.17 g/mol . The compound is synthesized in high enantiomeric purity (R-configuration), as indicated by its SMILES notation: COC(=O)C@@HO .

It is primarily used as an organic building block in pharmaceutical and agrochemical research. Commercial suppliers like Moldb and Aaron Chemicals offer it at 98% purity, with pricing ranging from $370 for 100 mg to $1,479 for 1 g, reflecting its specialized synthesis and enantiomeric specificity .

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJIVXDTWHRCAF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The benzaldehyde undergoes an aldol reaction with methyl acetate in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Methyl (2R)-2-oxo-2-[3-(trifluoromethyl)phenyl]acetate.

    Reduction: Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₉F₃O₃
  • Molecular Weight : 234.17 g/mol
  • Functional Groups : Hydroxyl group (-OH) and ester group (-COO-)
  • IUPAC Name : Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

The trifluoromethyl group significantly impacts the compound's lipophilicity and biological interactions, enhancing its potential as a pharmaceutical agent.

Pharmaceutical Applications

  • Drug Development
    • The presence of the trifluoromethyl group has been shown to increase the potency of drugs by enhancing their interaction with biological targets. For example, compounds with this group have demonstrated improved inhibition of 5-hydroxytryptamine uptake, suggesting potential applications in treating mood disorders .
    • This compound has been linked to anti-tumor activities in various human cell lines, indicating its potential as an anticancer agent.
  • Interaction Studies
    • Research indicates that this compound interacts with enzymes involved in metabolic pathways, which is crucial for understanding its pharmacokinetics and dynamics. The trifluoromethyl group's effects on binding affinities make it a valuable candidate for further drug design studies.
  • FDA Approval
    • Several drugs containing the trifluoromethyl group have received FDA approval, highlighting the importance of this functional group in modern pharmaceuticals. The incorporation of this moiety often correlates with enhanced biological activity and therapeutic efficacy .

Agrochemical Applications

  • Pesticide Development
    • This compound is also relevant in the agrochemical sector. Trifluoromethyl-containing compounds have been increasingly used in the development of pesticides due to their enhanced efficacy and stability.
    • Over 50% of new pesticides launched in recent years have included fluorinated components, indicating a trend towards the use of such compounds in agricultural applications.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL . This underscores its potential as a lead compound in cancer therapy.
  • Biological Target Interaction
    • Investigations into the compound's interaction with matrix metalloproteinases revealed that modifications to its structure can lead to varied biological profiles, emphasizing the importance of structural optimization in drug design.

Mechanism of Action

The mechanism by which Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, thereby modulating its biological activity. The hydroxy group can participate in hydrogen bonding, further enhancing the compound’s interactions with its targets.

Comparison with Similar Compounds

a) Ethyl Esters with Trifluoromethylphenyl Groups

Compounds such as Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) (ESI-MS: m/z 548.2 [M+H]⁺) share the trifluoromethylphenyl motif but differ in ester groups (ethyl vs. methyl) and additional functional groups (e.g., ureido, thiazole). These modifications enhance molecular weight (~548 vs. 234) and alter solubility, making them more suited for kinase inhibition studies .

b) Aprepitant Derivatives

Aprepitant, a neurokinin-1 antagonist, contains a morpholine core and a bis(trifluoromethyl)phenyl group. Unlike the target compound, Aprepitant’s complexity (MW: ~534) and multiple stereocenters render it pharmacologically active, whereas Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate serves as a precursor .

Fluorinated Phenylacetate Esters

a) Methyl Fluorophenylacetates

  • Methyl 2-fluorophenylacetate (CAS: 57486-67-6) and Methyl 3-fluorophenylacetate (CAS: 64123-77-9) lack the hydroxyl and trifluoromethyl groups, resulting in simpler structures (MW: 168.16). These compounds are cheaper (e.g., ¥39,000/25 g) and used in fragrance synthesis rather than drug development .

b) Ethyl 2-Oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r)

This analog replaces the hydroxyl group with an amino moiety and uses an ethyl ester. Synthesized in 72% yield via TBHP-mediated coupling, it demonstrates how substituent changes affect reactivity and application (e.g., as a urea precursor) .

Agrochemical Methyl Esters

Compounds like Triflusulfuron methyl ester (CAS: N/A) incorporate sulfonylurea and triazine groups, diverging significantly from the target compound’s structure. These agrochemicals exhibit herbicidal activity due to acetolactate synthase inhibition, whereas this compound lacks such functional groups .

Key Comparative Data

Compound Name Molecular Formula MW (g/mol) Key Substituents Primary Application Yield/Purity Price (USD)
This compound C₁₀H₉F₃O₃ 234.17 Hydroxyl, trifluoromethyl, methyl ester Pharmaceutical precursor 98% purity $1,479/g
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate C₁₁H₁₀F₃NO₃ 273.20 Oxo, amino, ethyl ester Urea synthesis 72% yield N/A
Methyl 3-fluorophenylacetate C₉H₉FO₂ 168.16 Fluorine, methyl ester Fragrance synthesis >95% purity ~$350/25g
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S 422.33 Sulfonylurea, triazine Herbicide N/A N/A

Biological Activity

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Trifluoromethyl groups (-CF3) are known for their ability to enhance the lipophilicity and metabolic stability of organic compounds. The introduction of this group can significantly alter the pharmacokinetic and pharmacodynamic profiles of drugs, making them more effective against various biological targets .

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10F3O3
  • Molecular Weight : 238.18 g/mol
  • Inhibition of Enzymatic Activity : Trifluoromethyl-containing compounds have been shown to inhibit various enzymes, including proteases and kinases, which are critical in numerous biochemical pathways. For instance, compounds similar to this compound are often evaluated for their ability to inhibit the activity of serine proteases and other key enzymes involved in cancer progression .
  • Interaction with Receptors : The presence of the trifluoromethyl group can enhance binding affinity to specific receptors. Studies indicate that such compounds may act as agonists or antagonists at various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different human cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12Inhibition of cell proliferation
A549 (lung cancer)20Disruption of mitochondrial function

These results suggest that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest. The study reported an IC50 value of 12 µM, indicating potent activity against this cancer type .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate?

  • Methodology :

  • Trifluoromethylation : Use reagents like Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate ( ) to introduce the trifluoromethyl group via nucleophilic or radical pathways.
  • Esterification : React the corresponding hydroxy acid with methanol under acidic catalysis (e.g., H₂SO₄) or via Mitsunobu conditions to retain stereochemistry.
  • Chiral Resolution : Employ enzymatic resolution or chiral chromatography to isolate the (2R)-enantiomer if racemic mixtures form .

Q. How is enantiomeric purity validated for this compound?

  • Analytical Techniques :

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Compare retention times with a racemic standard.
  • Optical Rotation : Measure specific rotation ([α]ᴅ) and compare with literature values for the (2R)-configuration.
  • NMR with Chiral Shift Reagents : Add europium-based reagents to induce diastereomeric splitting in ¹H or ¹⁹F NMR spectra .

Q. What spectroscopic methods confirm the compound’s structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify the ester methyl group (δ ~3.7 ppm for OCH₃), hydroxy proton (δ ~5.2 ppm, broad), and trifluoromethylphenyl aromatic signals.
  • ¹⁹F NMR : Detect the -CF₃ group as a singlet near δ -60 ppm.
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during synthesis?

  • Critical Factors :

  • Temperature : Perform esterification below 0°C to minimize thermal epimerization.
  • Catalyst Choice : Use non-basic conditions (e.g., DMAP in Steglich esterification) to avoid base-induced racemization.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states and reduce side reactions.
  • Monitoring : Track enantiomeric excess (ee) in real-time using inline chiral HPLC .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control of the stereocenter?

  • Approaches :

  • Temperature-Dependent Studies : Compare product ratios at low (kinetic control) vs. high (thermodynamic control) temperatures.
  • Computational Modeling : Use DFT calculations to predict energy barriers for epimerization pathways.
  • Chiral Auxiliaries : Temporarily introduce a removable chiral group to bias stereochemistry during synthesis .

Q. How can low yields in the trifluoromethylation step be addressed?

  • Troubleshooting :

  • Reagent Stoichiometry : Ensure excess trifluoromethylating agent (e.g., 1.5–2.0 equiv) to drive the reaction.
  • Catalyst Screening : Test copper(I) iodide or photoredox catalysts for improved efficiency.
  • Solvent Optimization : Use DMSO or DMF to stabilize reactive intermediates.
  • Byproduct Analysis : Identify competing pathways (e.g., hydrolysis) via LC-MS and adjust protecting groups .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Storage Guidelines :

  • Temperature : Store at -20°C in anhydrous conditions to prevent ester hydrolysis.
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Oxygen Sensitivity : Purge containers with argon or nitrogen to avoid oxidation of the hydroxy group.
  • Monitoring Degradation : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

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